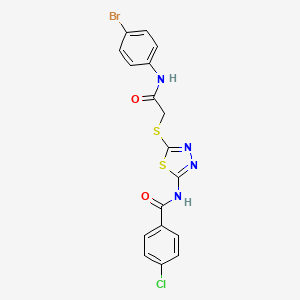
(2-i-Butyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-iso-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-Zn-Br
where Ar represents the aryl group (2-iso-butyloxy-4-(trifluoromethoxy)phenyl).
Industrial Production Methods
In industrial settings, the production of (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-iso-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound acts as a nucleophile, attacking electrophilic centers in other molecules.
Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide include palladium or nickel catalysts, which facilitate the coupling reactions. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation of the organozinc compound.
Major Products
The major products formed from reactions involving (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
(2-iso-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, such as potential drug candidates.
Medicine: It is used in the development of new pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide exerts its effects involves the transfer of the aryl group to an electrophilic center in the target molecule. This transfer is facilitated by the presence of a catalyst, which activates the organozinc compound and promotes the formation of the new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- (4-methoxyphenyl)zinc bromide
- (2,4-dimethoxyphenyl)zinc bromide
Uniqueness
(2-iso-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties to the compound. This group enhances the reactivity and selectivity of the organozinc reagent, making it particularly useful in specific synthetic applications.
Properties
Molecular Formula |
C11H12BrF3O2Zn |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(2-methylpropoxy)-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C11H12F3O2.BrH.Zn/c1-8(2)7-15-9-4-3-5-10(6-9)16-11(12,13)14;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
OWBJWTQWOKRZFI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


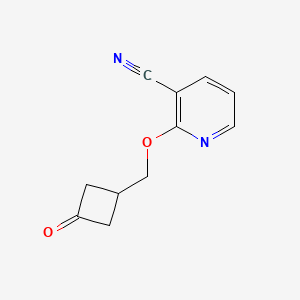
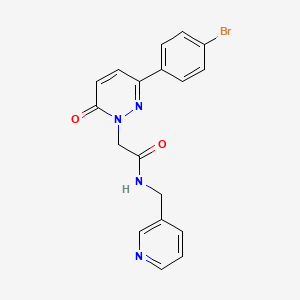
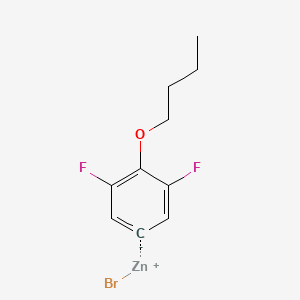
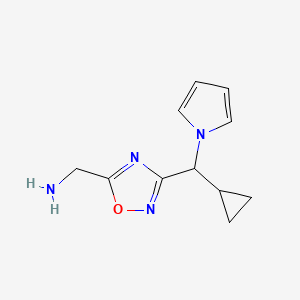
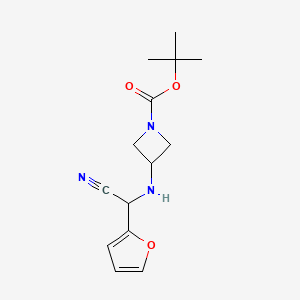
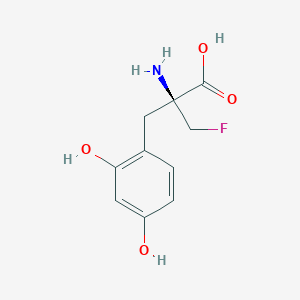
![4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-7-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14872042.png)
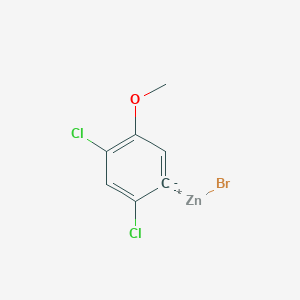
![4-Fluoro-2-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14872048.png)

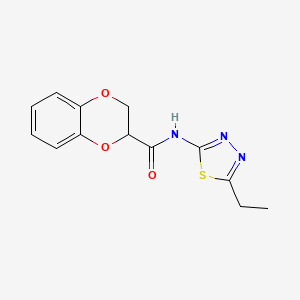
![8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B14872067.png)
